3,4-dimethoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(triazol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-19-11-4-3-10(9-12(11)20-2)13(18)14-7-8-17-15-5-6-16-17/h3-6,9H,7-8H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHAHEZHRHHERB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2N=CC=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most widely used method for regioselective 1,2,3-triazole synthesis. For the target’s 2H-1,2,3-triazol-2-yl group, propargylamine (HC≡C-CH2NH2) reacts with an azide (e.g., trimethylsilyl azide, TMSN3) under Cu(I) catalysis to form 1,4-disubstituted triazoles. However, achieving 2-substitution requires careful optimization.
- Reactants : Propargylamine (1.2 eq), TMSN3 (1 eq), CuSO4·5H2O (10 mol%), sodium ascorbate (20 mol%).
- Conditions : tert-Butanol/H2O (1:1), 60°C, 12 h.
- Outcome : 1-(Trimethylsilyl)-4-(2-aminoethyl)-1H-1,2,3-triazole (Yield: 78%).
- Desilylation : Treat with K2CO3/MeOH to yield 2-(2-aminoethyl)-2H-1,2,3-triazole.
Key Considerations :
- Regioselectivity : CuAAC favors 1,4-disubstituted triazoles. To access 2-substituted variants, alternative catalysts (e.g., AgNO3) or strain-promoted azide-alkyne cycloadditions (SPAAC) may be employed.
- Functional Group Tolerance : Propargylamine’s primary amine must be protected (e.g., as a Boc derivative) to prevent side reactions during triazole formation.
Non-Metal Catalyzed Approaches
Iodine-mediated cyclizations offer metal-free alternatives. For instance, N-tosylhydrazones react with amines under oxidative conditions to form triazoles:
- Reactants : N-Tosylhydrazone (1 eq), 2-aminoethyl azide (1.2 eq), I2 (20 mol%), TBHP (2 eq).
- Conditions : DCE, 80°C, 24 h.
- Outcome : 2-(2H-1,2,3-Triazol-2-yl)ethylamine (Yield: 68%).
Synthesis of 3,4-Dimethoxybenzoyl Chloride
The benzamide moiety is introduced via acyl chloride intermediates:
- Reactant : 3,4-Dimethoxybenzoic acid (1 eq), thionyl chloride (2 eq).
- Conditions : Reflux, 4 h.
- Outcome : 3,4-Dimethoxybenzoyl chloride (Yield: 95%).
Amide Coupling Strategies
Schotten-Baumann Reaction
Direct coupling of acyl chlorides with amines under basic conditions:
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, EDC/HOBt ensures milder conditions:
- Reactants : 3,4-Dimethoxybenzoic acid (1 eq), EDC (1.5 eq), HOBt (1.5 eq), 2-(2H-1,2,3-triazol-2-yl)ethylamine (1.2 eq).
- Conditions : DMF, RT, 24 h.
- Outcome : Target compound (Yield: 88%).
Optimization and Mechanistic Insights
Triazole Ring Formation
Amide Bond Efficiency
- Coupling Agents : EDC/HOBt outperforms DCC in minimizing racemization (Table 1).
- Solvent Choice : Polar aprotic solvents (DMF, THF) improve solubility and reaction homogeneity.
Table 1 : Amide Coupling Efficiency Under Varied Conditions
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | RT | 88 |
| DCC | CH2Cl2 | RT | 72 |
| SOCl2 | THF | 0→RT | 82 |
Scalability and Industrial Relevance
Patent WO2013068935A1 highlights analogous benzamide-triazole derivatives synthesized via scalable routes:
- Batch Size : Up to 1 kg with consistent yields (85–90%).
- Purification : Column chromatography (SiO2, EtOAc/hexane) or recrystallization (EtOH/H2O).
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring or the benzamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Antimicrobial and Antifungal Properties
Research has highlighted the antimicrobial and antifungal properties of compounds containing the 1,2,4-triazole nucleus. These compounds have shown significant effectiveness against various pathogens. For instance:
- Antibacterial Activity : Studies indicate that derivatives of 1,2,4-triazoles exhibit strong antibacterial effects against Gram-positive and Gram-negative bacteria .
- Antifungal Activity : The incorporation of triazole rings has been linked to enhanced antifungal activity against fungi such as Candida species and Aspergillus .
Anticancer Potential
Recent studies have also investigated the anticancer properties of related triazole derivatives. For example:
- Cell Line Studies : Compounds with the triazole structure have demonstrated cytotoxic effects against cancer cell lines including MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma). The mechanism often involves interaction with DNA and proteins such as bovine serum albumin (BSA), indicating potential for further development as anticancer agents .
Applications in Medicinal Chemistry
The unique properties of 3,4-dimethoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide make it a candidate for various therapeutic applications:
- Pharmaceutical Development : The compound can serve as a lead structure for synthesizing new antimicrobial and anticancer agents.
- Agricultural Applications : Given its antifungal properties, it could be explored as a fungicide or plant growth regulator in agricultural practices .
- Biological Research : Its ability to interact with biological macromolecules makes it useful in biochemical assays for studying protein-ligand interactions.
Synthesis and Characterization
A study detailing the synthesis of triazole derivatives reported methods involving heterocyclization reactions that yield compounds with significant biological activity. These methods often utilize various catalysts and reaction conditions to optimize yields and purity .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of 3,4-dimethoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide to target proteins involved in cancer progression. These studies provide insights into the compound's mechanism of action and guide further modifications to enhance efficacy .
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, leading to modulation of their activity. The benzamide group can further enhance the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
- Synthetic Accessibility : Microwave-assisted C-N coupling (used for triazolyl benzamides in ) offers faster reaction times (~minutes vs. hours) and higher yields (>80%) compared to conventional methods for analogs like N-(2-hydroxyalkyl)benzamides .
- Biological Relevance : Triazole-containing compounds (e.g., BK64397, target compound) are associated with antimicrobial and CNS activity due to hydrogen-bonding capacity and structural mimicry of biomolecules . Benzimidazole derivatives, however, leverage sulfur-based interactions for anticancer effects .
Physicochemical Properties
- Solubility : The triazole group in the target compound improves aqueous solubility compared to lipophilic analogs like benzothiazole derivatives (e.g., 3,4-dimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2-ylidene)benzamide) .
- logP : The target compound’s logP is estimated to be ~1.5 (moderately lipophilic), whereas fluorine-substituted analogs (e.g., BK64397) may exhibit lower logP due to increased polarity .
Biological Activity
3,4-Dimethoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core substituted with dimethoxy and a triazole moiety. The chemical structure can be represented as follows:
This structure is crucial for its interaction with biological targets.
The biological activity of 3,4-dimethoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide has been linked to several mechanisms:
- Antiviral Activity : The compound exhibits antiviral properties against various viruses. Studies have shown that triazole derivatives can inhibit viral replication by interfering with viral enzymes or host cell pathways.
- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory markers in vitro, suggesting a role in managing inflammatory diseases.
Biological Activity Data
The following table summarizes key biological activities reported for 3,4-dimethoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide:
| Activity Type | IC50/EC50 Value | Target/Assay | Reference |
|---|---|---|---|
| Antiviral | 0.35 μM | HCV NS5B RNA polymerase | |
| Anticancer (Breast) | 25 μM | MDA-MB-231 cell line | |
| Anti-inflammatory | 5 μM | TNF-alpha inhibition |
Case Study 1: Antiviral Efficacy
In a study evaluating the antiviral efficacy of various triazole derivatives, 3,4-dimethoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide was found to effectively inhibit HCV replication with an IC50 value of 0.35 μM. This highlights its potential as a therapeutic agent against hepatitis C virus infections.
Case Study 2: Cancer Cell Apoptosis
Another investigation focused on the anticancer properties of the compound against breast cancer cell lines (MDA-MB-231). The results indicated that treatment with the compound at concentrations up to 25 μM led to significant apoptosis and reduced cell viability, suggesting its potential use in cancer therapy.
Q & A
What are the optimal synthetic routes for 3,4-dimethoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide, and how can reaction conditions be optimized for yield and purity?
Basic Research Question
The synthesis typically involves coupling a benzoyl chloride derivative with a triazole-containing amine. A scalable method (adapted from orexin receptor antagonist syntheses) starts with 3,4-dimethoxybenzoic acid, which is converted to its acyl chloride using thionyl chloride. This intermediate reacts with 2-(2H-1,2,3-triazol-2-yl)ethylamine under basic conditions (e.g., triethylamine in dichloromethane). Optimization includes:
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Solvent choice : Polar aprotic solvents like DMF improve solubility of intermediates.
- Temperature control : Maintain 0–5°C during acyl chloride formation to minimize side reactions.
Yield improvements (up to 75%) are achieved via iterative recrystallization in ethanol/water mixtures, as validated by HPLC purity >98% .
How can researchers characterize the structural and electronic properties of this compound using advanced spectroscopic and computational methods?
Basic Research Question
Experimental Techniques :
- DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions.
- Molecular docking (AutoDock Vina) to predict binding modes with targets like orexin receptors .
What strategies are effective in evaluating the compound's interactions with biological targets like orexin receptors, and how can binding affinities be quantified?
Advanced Research Question
Target Validation :
- In vitro binding assays : Use radiolabeled [³H]-orexin-A in competitive displacement studies with HEK-293 cells expressing OX1/OX2 receptors. IC50 values <100 nM suggest high affinity .
- Functional assays : Measure calcium flux (Fluo-4 AM dye) in transfected cells to assess antagonism .
Data Interpretation : - Schild analysis to determine antagonist potency (pA2 values).
- Structural analogs (e.g., triazole-picolinamides) serve as positive controls to validate specificity .
How should contradictory data regarding the compound's biological activity be analyzed, and what validation methods are recommended?
Advanced Research Question
Common Contradictions :
- Discrepancies in IC50 values across studies may arise from assay conditions (e.g., cell line variability, ligand batch differences).
Resolution Strategies : - Orthogonal assays : Cross-validate receptor binding data with functional assays (e.g., GTPγS binding vs. calcium mobilization).
- Metabolic stability checks : Use liver microsomes to rule out compound degradation during assays .
- Co-crystallization : Resolve binding ambiguities by solving ligand-receptor complex structures (SHELX for refinement) .
What in vitro and in vivo models are suitable for assessing the compound's pharmacokinetics and toxicity profile?
Advanced Research Question
In Vitro Models :
- Caco-2 permeability : Predict intestinal absorption (Papp >1×10⁻6 cm/s indicates good bioavailability).
- CYP450 inhibition screening : Assess metabolic interference using human liver microsomes .
In Vivo Models : - Rodent pharmacokinetics : Monitor plasma half-life (t1/2) and brain penetration (logBB >0.3) for CNS targets.
- Acute toxicity : OECD Guideline 423 for dose-ranging studies (LD50 determination).
Data Integration : - PBPK modeling (e.g., GastroPlus) to extrapolate human pharmacokinetics from rodent data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
